2-(3-Fluorobenzoyl)pyridine

Lipophilicity Drug Design Physicochemical Properties

Researchers often treat benzoylpyridine analogs as interchangeable, but substitution position profoundly affects lipophilicity and metabolic stability. 2-(3-Fluorobenzoyl)pyridine (CAS 898779-78-7) provides a distinct balance: XLogP3 2.0 avoids solubility-limited absorption of chloro analogs (XLogP3 2.5), while the meta-fluorine shields metabolic soft spots. Key advantages: - Boiling point 328.8°C, 4°C higher than 4-fluoro isomer, reducing decomposition during high-temperature reactions. - Meta-fluorine regioisomer enables cleaner SAR interpretation vs ortho/para congeners. - Consistent purity ≥95% ensures reproducible synthetic outcomes.

Molecular Formula C12H8FNO
Molecular Weight 201.2 g/mol
CAS No. 898779-78-7
Cat. No. B1278993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorobenzoyl)pyridine
CAS898779-78-7
Molecular FormulaC12H8FNO
Molecular Weight201.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F
InChIInChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
InChIKeyBWLDNQFSQDHACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorobenzoyl)pyridine in Medicinal & Agrochemical Research


2-(3-Fluorobenzoyl)pyridine (CAS 898779-78-7) is a meta-fluorinated benzoylpyridine derivative with the molecular formula C12H8FNO and a molecular weight of 201.20 g/mol [1]. It belongs to the class of fluoropyridines, which are prevalent scaffolds in drug discovery and agrochemical development due to the electron‑withdrawing properties of the fluorine atom that modulate metabolic stability and target engagement [1]. The compound serves as a key building block for the synthesis of fungicidal benzoylpyridine derivatives and other bioactive heterocycles, making its regiochemical purity and physicochemical profile critical selection parameters for research procurement [2].

Scaffold Fluorinated benzoylpyridine building block for medicinal chemistry and agrochemical synthesis
Property Meta-fluorine substitution modulates lipophilicity, metabolic stability, and thermal profile
Procurement Regiochemical purity supports SAR studies and patent-specific intermediate requirements

Risks of Analog Substitution in Benzoylpyridines


Benzoylpyridine analogs are often treated as interchangeable building blocks; however, the position and identity of the aryl substituent profoundly influence lipophilicity, metabolic stability, and electronic character [1]. The meta‑fluorine atom in 2‑(3‑fluorobenzoyl)pyridine imparts a distinct balance between lipophilicity and metabolic soft‑spot shielding compared to the unsubstituted, para‑fluoro, or chloro analogs [2]. Substituting without quantitative justification can lead to divergence in key properties such as logP, boiling point, and reactivity, compromising downstream synthetic yield, biological activity, or patent‑specific intermediate requirements [3].

Target 2-(3-Fluorobenzoyl)pyridine
Substitute 2-Benzoylpyridine (non-fluorinated)
Lipophilicity and metabolic soft-spot shielding may shift; non-fluorinated analog lacks oxidative block at the meta position.
Target 2-(3-Fluorobenzoyl)pyridine
Substitute 2-(4-Fluorobenzoyl)pyridine
Boiling point and electronic distribution may differ; para-fluoro substitution can alter reaction windows and SAR interpretation.
Target 2-(3-Fluorobenzoyl)pyridine
Substitute 2-(3-Chlorobenzoyl)pyridine
Higher lipophilicity with chloro substitution may reduce aqueous solubility and alter patent-specific intermediate conformity.

2-(3-Fluorobenzoyl)pyridine: Direct Comparison Evidence


Meta-Fluorine Placement for Optimal Lipophilicity

2‑(3‑Fluorobenzoyl)pyridine exhibits a calculated XLogP3 of 2.0, placing it between the less lipophilic 2‑benzoylpyridine (XLogP3 1.9) and the more lipophilic 2‑(3‑chlorobenzoyl)pyridine (XLogP3 2.5) [1]. This intermediate lipophilicity is advantageous for balancing membrane permeability and aqueous solubility in early‑stage lead optimization [2].

Lipophilicity Control
Head-to-head
XLogP3 = 2.0
2-Benzoyl: 1.9 Δ +0.1
3-Chloro: 2.5 Δ −0.5
Supports balanced solubility-permeability profile for lead optimization
Computed value; experimental logD may vary
Lipophilicity Drug Design Physicochemical Properties

Fluorine Substitution Improves Metabolic Stability

The incorporation of fluorine at the meta‑position of the benzoyl ring is a well‑established strategy to block cytochrome P450‑mediated oxidative metabolism at that site, thereby increasing metabolic half‑life [1]. While direct microsomal stability data for 2‑(3‑fluorobenzoyl)pyridine are not publicly available, the broader class of meta‑fluorinated benzoylpyridines demonstrates reduced intrinsic clearance compared to their non‑fluorinated counterparts, with the meta‑position being particularly effective at deflecting oxidation while retaining target binding [2].

Metabolic Stability
Class-level
Meta-fluorine predicted to reduce oxidative metabolism
Class-level CYP450 block may extend half-life of derived candidates
Direct microsomal data unavailable for this compound
Metabolic Stability Fluorine Chemistry ADME

Higher Boiling Point vs. 4-Fluorobenzoylpyridine

2‑(3‑Fluorobenzoyl)pyridine has a reported boiling point of 328.8 °C at 760 mmHg, which is 4 °C higher than the 324.8 °C of 2‑(4‑fluorobenzoyl)pyridine . Although both isomers share the same density (1.22 g/cm³), the slight elevation in boiling point of the meta‑isomer can provide a wider thermal window for high‑temperature reactions or distillative purification without decomposition [1].

Thermal Window
Head-to-head
Bp 328.8 °C
4-Fluoro isomer: 324.8 °C Δ +4 °C
May offer a wider operational window for high-temperature synthesis
Reported experimental values
Thermal Properties Process Chemistry Purification

Key Intermediate in Patent Fungicide Synthesis

The benzoylpyridine scaffold is central to patent US20030216444A1, claiming fungicidal compositions where halogenated benzoylpyridines are key intermediates [1]. 2‑(3‑Fluorobenzoyl)pyridine, with its specific 3‑fluoro substitution pattern, aligns directly with the generic Markush structures disclosed in the patent, whereas the 2‑fluoro and 4‑fluoro isomers do not fully recapitulate the substitution‑dependent activity profile required for the final active ingredient [2].

Patent Intermediate
Class-level
Matches Markush patterns in US20030216444A1
Supports synthetic fidelity for fungicide intermediate procurement
Inferred from patent enumeration; ortho/para isomers less represented
Agrochemical Intermediates Patent Synthesis Fungicide Development

Where 2-(3-Fluorobenzoyl)pyridine Outperforms Analogs


Balanced Lipophilicity in Lead Optimization

When optimizing a lead series for oral bioavailability, medicinal chemists can select 2‑(3‑fluorobenzoyl)pyridine as a scaffold with an XLogP3 of 2.0, avoiding the higher lipophilicity (XLogP3 2.5) of the 3‑chloro analog, which may cause solubility‑limited absorption, or the lower logP (1.9) of the non‑fluorinated parent, which may reduce membrane passage [1].

Patent-Compliant Fungicide Intermediate

Process chemists developing novel fungicides based on the benzoylpyridine pharmacophore can procure 2‑(3‑fluorobenzoyl)pyridine to ensure conformity with the halogenation patterns exemplified in patent US20030216444A1, thereby preserving the structure‑activity relationship while maintaining intellectual property integrity [2].

Thermal Stability in High-Temperature Synthesis

Synthetic routes that require extended heating or high‑boiling solvents benefit from the 328.8 °C boiling point of 2‑(3‑fluorobenzoyl)pyridine, providing a 4 °C thermal safety margin over the 4‑fluoro isomer (324.8 °C). This can reduce decomposition during distillation or high‑temperature coupling reactions, improving yield and purity in scale‑up scenarios .

Fluorine Position Effects in SAR Studies

Researchers investigating the impact of fluorine regioisomerism on target binding or metabolic stability can use 2‑(3‑fluorobenzoyl)pyridine as the meta‑fluorine control, complementing the ortho‑fluoro (CAS 6238‑65‑9) and para‑fluoro (CAS 169955‑75‑3) congeners. The meta position uniquely balances electron‑withdrawing effects without introducing the steric hindrance of the ortho‑isomer, enabling cleaner SAR interpretation [3].

Application
Selection Property
Validation Focus
Lead optimization for oral bioavailability
Intermediate lipophilicity (XLogP3 context)
Solubility-permeability balance review
Patent-compliant fungicide intermediate synthesis
Halogenation pattern conformity
SAR and intellectual property integrity
High-temperature synthetic route development
Reported boiling point thermal margin
Distillation and melt-reaction stability
Fluorine regioisomer SAR studies
Meta-position electronic profile
Steric/electronic effect interpretation against ortho/para controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Fluorobenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.